Validated HPLC Method Performance Metrics for (S)-Amlodipine Di-p-Toluoyl-D-tartrate Quantification
A fully validated RP-HPLC method specific to (S)-amlodipine di-p-toluoyl-D-tartrate has been established following ICH Q2(R1) guidelines, demonstrating quantifiable analytical performance that enables precise determination of this chiral intermediate in pharmaceutical matrices [1]. The method achieves linearity across 0.5-100 µg/mL with an R² of 0.9998, and recovery ranging from 98.5% to 101.2% with precision RSD below 1.5% [1]. An independent validation study using a different mobile phase composition (acetonitrile:water 80:20 v/v) achieved a mean recovery of 99.59% with intra- and inter-day precision RSD below 2% [2].
| Evidence Dimension | HPLC Method Validation Performance Parameters |
|---|---|
| Target Compound Data | Linearity: 0.5-100 µg/mL, R² = 0.9998; LOD: 0.15 µg/mL; LOQ: 0.45 µg/mL; Precision RSD: <1.5%; Recovery: 98.5-101.2% [1]; Alternative method: Linearity 4-24 ppm, r = 0.999; Precision RSD: <2%; Mean recovery: 99.59% [2] |
| Comparator Or Baseline | ICH Q2(R1) regulatory acceptance criteria for pharmaceutical analytical methods |
| Quantified Difference | R² of 0.9998 exceeds typical linearity requirement (R² ≥0.99); precision RSD <1.5% falls well within the ≤2% acceptance criterion; recovery range of 98.5-101.2% meets the 98-102% acceptance window [1] |
| Conditions | RP-HPLC with C18 column; mobile phase acetonitrile:phosphate buffer pH 3.0 (60:40 v/v); flow rate 1.0 mL/min; UV detection at 237 nm [1] / Alternative method: HYPERSIL C18 column; acetonitrile:water (80:20); flow rate 0.8 mL/min; detection at 249 nm [2] |
Why This Matters
Procurement of this compound is supported by validated, ICH-compliant analytical methodology that guarantees quantifiable purity assessment, reducing QC failure risk in regulated pharmaceutical environments.
- [1] Singh PS, Kamble P, Sankhe S. Analytical Method Development and Validation for (S)-(-)-Amlodipine-o,o-di-p-toluoyl-D-tartrate by High-Performance Liquid Chromatography. Int J Pharm Sci Res. 2026;17(1):238-244. View Source
- [2] Desai A, Patankar-Jain K. Development of a Quantitative Method for the Assessment of (S)-Amlodipine Di-p-Toluoyl-D-Tartaric Acid. REDVET. 2024. View Source
